N-[(dimethylamino)methylene]-N'-methylthiourea
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Overview
Description
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea is an organic compound with the molecular formula C5H11N3S It is a derivative of thiourea, characterized by the presence of a dimethylamino group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea can be synthesized through the condensation reaction of dimethylamine and methylisothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3NCS+(CH3)2NH→CH3NHC(=S)N(CH3)2
Industrial Production Methods
In an industrial setting, the production of 1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated thiourea derivatives.
Scientific Research Applications
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The dimethylamino and methylidene groups play a crucial role in its binding affinity and specificity. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibition of enzymes such as proteases and kinases.
Signal Transduction: Modulation of signaling pathways through enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1-[(1E)-(dimethylamino)methylidene]-3-phenylthiourea: Similar structure but with a phenyl group instead of a methyl group.
1-[(1E)-(dimethylamino)methylidene]-3-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
1-[(1E)-(dimethylamino)methylidene]-3-benzylthiourea: Similar structure but with a benzyl group instead of a methyl group.
Uniqueness
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H11N3S |
---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-methylthiourea |
InChI |
InChI=1S/C5H11N3S/c1-6-5(9)7-4-8(2)3/h4H,1-3H3,(H,6,9)/b7-4+ |
InChI Key |
DXYKSGDJIQPHSA-QPJJXVBHSA-N |
Isomeric SMILES |
CNC(=S)/N=C/N(C)C |
Canonical SMILES |
CNC(=S)N=CN(C)C |
Origin of Product |
United States |
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